7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin
Overview
Description
7-Hydroxy-4-(trifluoromethyl)coumarin is a class of 7-hydroxycoumarin that is majorly used as laser dyes . It has a characterized emission spectra and may be used in excited state proton transfer (ESPT) .
Synthesis Analysis
The synthesis of 7-hydroxy-4-substituted coumarins, including 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin, has been studied based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions were explored .Molecular Structure Analysis
7-Hydroxy-4-(trifluoromethyl)coumarin is a pyrone fused benzene heterocyclic compound with a hydroxy group at the 7-position and a trifluoromethyl substituent at the 4-position .Chemical Reactions Analysis
7-Hydroxy-4-(trifluoromethyl)coumarin is an halogenated metabolite of Coumarin . It allows 7-hydroxy-4-(trifluoromethyl)coumarin to be used in monitoring chemical reactions such as polymerization .Physical And Chemical Properties Analysis
7-Hydroxy-4-(trifluoromethyl)coumarin is an off-white to light yellow or pink powder . It is suitable as a pH-indicator .Scientific Research Applications
Immunomodulatory and Antimicrobial Properties
Coumarins, including 7-Hydroxycoumarin derivatives, have been shown to enhance resistance against bacterial infections such as Salmonella enterica Serovar Typhimurium in mice. These compounds facilitate this by decreasing bacterial load in vital organs and enhancing phagocytosis and bacterial killing by macrophages. This is further supported by the induction of Th1-associated cytokines like IL-12, IFN-gamma, and TNF-alpha, which are critical for the immunomodulatory potential of coumarins (Stefanova et al., 2007).
Antioxidative and Antihyperglycemic Activity
Scopoletin, a coumarin derivative, has demonstrated the ability to regulate hyperthyroidism and hyperglycemia in hyperthyroid rats. It decreases serum thyroid hormone levels, glucose levels, and hepatic glucose-6-phosphatase activity, indicating its potential in managing hyperthyroidism and diabetes without hepatotoxicity (Panda & Kar, 2006).
Cytochrome P-450 Metabolism
Coumarin derivatives are substrates for cytochrome P-450-mediated metabolism, providing a highly sensitive assay method for the enzyme's activity. This has implications in drug metabolism and toxicology studies, highlighting the role of coumarins in biotransformation processes (Deluca et al., 1988).
Anti-inflammatory and Antioxidant Effects
Coumarins exhibit significant anti-inflammatory and antioxidant effects, which are crucial in treating inflammatory diseases like ulcerative colitis. These compounds significantly attenuate colonic damage, improve colonic oxidative status, and prevent glutathione depletion, showcasing their therapeutic potential in managing inflammatory bowel disease (Luchini et al., 2008).
Tissue-selective Toxicity and Cytochrome P450 Depletion
Coumarin administration can lead to tissue-selective effects, notably in the olfactory mucosa, without affecting liver P450 levels. This selective toxicity provides insight into the metabolism and safety profile of coumarins and their derivatives (Gu et al., 1997).
Gastrointestinal Protective Effects
Umbelliferone, a 7-hydroxycoumarin derivative, has shown non-toxic antidiarrheal, anti-bacterial, and antiulcerogenic effects in addition to its antioxidant capacity. It significantly reduces intestinal transit and diarrheal symptoms, highlighting its pharmacological potential for gastrointestinal diseases (Cruz et al., 2020).
Safety And Hazards
Future Directions
Many coumarin derivatives, including 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin, have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . Future work may focus on exploring optimal synthesis conditions and industrialized production of coumarins .
properties
IUPAC Name |
7-hydroxy-4-[3-(trifluoromethyl)phenyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O3/c17-16(18,19)10-3-1-2-9(6-10)13-8-15(21)22-14-7-11(20)4-5-12(13)14/h1-8,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKFVRVGEBQAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)OC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420759 | |
Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
CAS RN |
386704-09-2 | |
Record name | 7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386704-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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